molecular formula C13H15BrN2O8 B12306361 3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid

Cat. No.: B12306361
M. Wt: 407.17 g/mol
InChI Key: QNXHHWZDDQYRCR-UHFFFAOYSA-N
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Description

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid is a chemical compound that combines a brominated pyridine derivative with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-pyrrolidin-2-ylpyridine typically involves the bromination of pyridine followed by the introduction of a pyrrolidine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The pyrrolidine group can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-5-pyrrolidin-2-ylpyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of oxalic acid can also influence its solubility and stability .

Properties

Molecular Formula

C13H15BrN2O8

Molecular Weight

407.17 g/mol

IUPAC Name

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid

InChI

InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6)

InChI Key

QNXHHWZDDQYRCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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